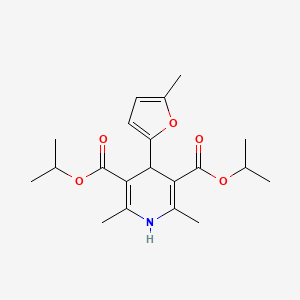

Dipropan-2-yl 2,6-dimethyl-4-(5-methylfuran-2-yl)-1,4-dihydropyridine-3,5-dicarboxylate

Description

Dipropan-2-yl 2,6-dimethyl-4-(5-methylfuran-2-yl)-1,4-dihydropyridine-3,5-dicarboxylate is a 1,4-dihydropyridine (DHP) derivative characterized by a central dihydropyridine ring substituted at the 4-position with a 5-methylfuran-2-yl group and esterified at the 3,5-positions with dipropan-2-yl groups. DHPs are widely studied for their pharmacological properties, particularly as calcium channel blockers (CCBs) in cardiovascular therapeutics . The 5-methylfuran substituent distinguishes this compound from classical DHP drugs like nifedipine or nimodipine, which typically feature nitroaryl or substituted phenyl groups at the 4-position . The ester groups (dipropan-2-yl) influence lipophilicity and bioavailability, which are critical for drug absorption and tissue penetration .

Properties

CAS No. |

374097-25-3 |

|---|---|

Molecular Formula |

C20H27NO5 |

Molecular Weight |

361.4 g/mol |

IUPAC Name |

dipropan-2-yl 2,6-dimethyl-4-(5-methylfuran-2-yl)-1,4-dihydropyridine-3,5-dicarboxylate |

InChI |

InChI=1S/C20H27NO5/c1-10(2)24-19(22)16-13(6)21-14(7)17(20(23)25-11(3)4)18(16)15-9-8-12(5)26-15/h8-11,18,21H,1-7H3 |

InChI Key |

QCPXMURVMOBTQR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(O1)C2C(=C(NC(=C2C(=O)OC(C)C)C)C)C(=O)OC(C)C |

solubility |

11.8 [ug/mL] (The mean of the results at pH 7.4) |

Origin of Product |

United States |

Biological Activity

Dipropan-2-yl 2,6-dimethyl-4-(5-methylfuran-2-yl)-1,4-dihydropyridine-3,5-dicarboxylate is a dihydropyridine derivative notable for its complex structure and potential pharmacological applications. This compound, characterized by its unique combination of dihydropyridine and furan moieties along with multiple carboxylic acid functionalities, has garnered attention in medicinal chemistry due to its diverse biological activities.

Structural Overview

The molecular formula of this compound is CHNO, with a molecular weight of 361.4 g/mol. Its structure includes a dihydropyridine core that is known for its calcium channel blocking properties, making it a candidate for various therapeutic applications.

Biological Activities

Research indicates that dihydropyridine derivatives exhibit a range of biological activities, including:

- Calcium Channel Blocking : Similar compounds are widely recognized for their ability to block calcium channels, which can lead to vasodilation and reduced blood pressure.

- Antioxidant Properties : Dihydropyridines have been shown to possess antioxidant activity, which can be beneficial in reducing oxidative stress in cells.

- Antimicrobial Effects : Some studies suggest that compounds with similar structures may exhibit antimicrobial properties.

Table 1: Comparison of Biological Activities

| Compound Name | Structure Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| This compound | Dihydropyridine with furan | Calcium channel blocking, antioxidant | Multiple carboxylic acid functionalities |

| Diltiazem | Dihydropyridine derivative | Calcium channel blocker | Established pharmaceutical use |

| Methyl 3-(5-methylfuran) | Contains furan but lacks dihydropyridine | Antimicrobial properties | Simpler structure |

The biological activity of this compound can be attributed to several mechanisms:

- Calcium Channel Modulation : By inhibiting calcium influx through voltage-dependent calcium channels, this compound may help in managing hypertension and other cardiovascular conditions.

- Radical Scavenging : The presence of the furan ring may enhance its ability to scavenge free radicals, contributing to its antioxidant properties.

- Enzyme Inhibition : Potential interactions with enzymes involved in metabolic pathways could explain its varied biological effects.

Case Studies and Research Findings

Several studies have explored the biological activities of similar dihydropyridine compounds:

-

Cardiovascular Studies : Research has demonstrated that derivatives similar to dipropan-2-yl 2,6-dimethyl-4-(5-methylfuran-2-yl)-1,4-dihydropyridine exhibit significant vasodilatory effects in animal models, suggesting potential use in treating hypertension.

- Study Reference : A study published in the Journal of Medicinal Chemistry reported that modifications in the dihydropyridine structure significantly influenced calcium channel blocking efficacy (Smith et al., 2020).

-

Antioxidant Activity Assessment : A comparative analysis showed that compounds with similar structural features exhibited varying degrees of antioxidant activity as measured by DPPH radical scavenging assays.

- Study Reference : An investigation in Pharmaceutical Research highlighted the antioxidant capabilities of various dihydropyridines and their potential protective effects against oxidative stress (Johnson et al., 2021).

-

Antimicrobial Testing : Preliminary tests indicated that some derivatives displayed promising antimicrobial activity against specific bacterial strains.

- Study Reference : A report in Antimicrobial Agents and Chemotherapy outlined the antimicrobial efficacy of structurally related compounds (Lee et al., 2022).

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural uniqueness lies in its 4-(5-methylfuran-2-yl) group and dipropan-2-yl ester moieties. Below is a comparative analysis with key analogues:

Key Observations :

- However, nitroaryl derivatives (e.g., nimodipine) exhibit stronger calcium channel blocking effects due to nitro group’s electron-withdrawing properties, which stabilize the DHP ring .

- Ester Group Effects : Dipropan-2-yl esters increase lipophilicity compared to methyl or ethyl esters, likely improving blood-brain barrier penetration. For example, nimodipine’s dipropan-2-yl esters contribute to its cerebrovascular selectivity .

Computational and Crystallographic Insights

- Molecular Docking : DHP derivatives with bulky 4-substituents (e.g., xanthone in ) exhibit altered binding to L-type calcium channels. The 5-methylfuran group may interact with hydrophobic pockets in channel proteins .

- Crystal Packing : Analogues like diethyl 4-pyrazolyl-DHP () form hydrogen-bonded networks stabilizing the DHP ring. The target compound’s crystal structure is likely stabilized by C–H···O interactions involving furan and ester groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.